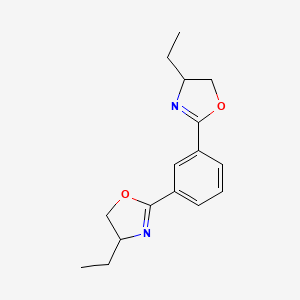
1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene: is an organic compound that belongs to the class of bisoxazolines It is characterized by the presence of two oxazoline rings attached to a benzene ring at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene can be synthesized through a multi-step process involving the reaction of ethylamine with diethyl oxalate to form ethyl oxazoline. This intermediate is then reacted with 1,3-dibromobenzene under specific conditions to yield the final product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is used as a ligand in coordination chemistry. It forms complexes with various metals, which can be used as catalysts in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate due to its ability to interact with biological targets.
Industry: In polymer chemistry, this compound is used as a cross-linking agent and a chain extender in the production of high-performance polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions by facilitating the formation and breaking of chemical bonds. The oxazoline rings provide a rigid framework that enhances the stability and reactivity of the metal complexes.
Comparaison Avec Des Composés Similaires
1,3-Bis(4,5-dihydrooxazol-2-yl)benzene: Similar structure but without the ethyl groups.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Contains oxazoline rings but attached to an ethane backbone.
1,3-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure with phenyl groups instead of ethyl groups.
Uniqueness: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of ethyl groups on the oxazoline rings, which can influence its reactivity and the stability of its metal complexes. This makes it a valuable compound for specific applications in catalysis and polymer chemistry.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
4-ethyl-2-[3-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-13-9-19-15(17-13)11-6-5-7-12(8-11)16-18-14(4-2)10-20-16/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clé InChI |
NRUCRBOQWHXVNO-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


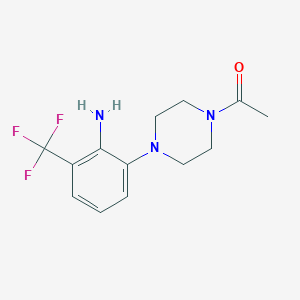
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

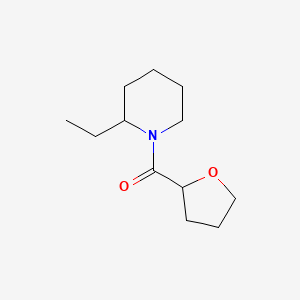
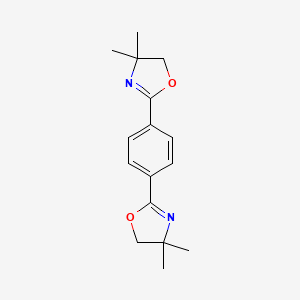
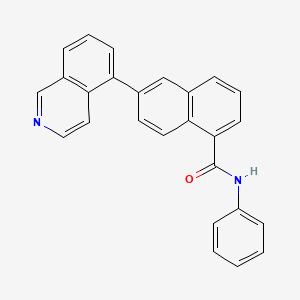


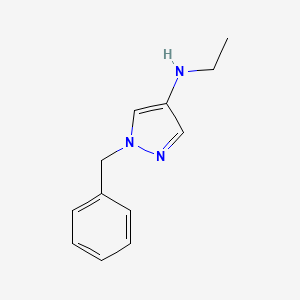
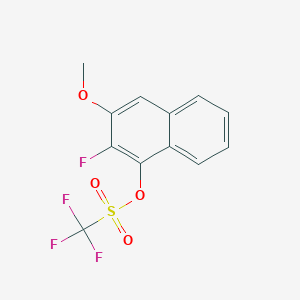
![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)

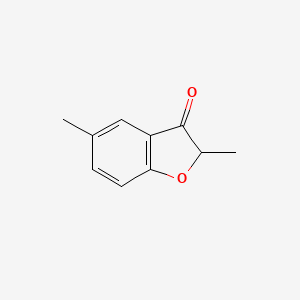
![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)
